Cas no 115237-39-3 (4H-1-Benzopyran-4-one,3,6-dibromo-)
4H-1-Benzopyran-4-one,3,6-dibromo- Chemical and Physical Properties
Names and Identifiers
-
- 4H-1-Benzopyran-4-one,3,6-dibromo-
- 3,6-DIBROMOCHROMONE
- AKOS015908497
- 3,6-Dibromochromone, AldrichCPR
- 3,6-dibromochromen-4-one
- 115237-39-3
- 3,6-Dibromo-4H-chromen-4-one
-
- Inchi: 1S/C9H4Br2O2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H
- InChI Key: XJSJGLRPSYOZLW-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C(C(=CO2)Br)=O)C=1
Computed Properties
- Exact Mass: 301.85772
- Monoisotopic Mass: 301.85780g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
- LogP: 3.31800
4H-1-Benzopyran-4-one,3,6-dibromo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE10483-5g |
3,6-dibromochromone |
115237-39-3 | 97% | 5g |
$280.00 | 2024-04-20 | |
| A2B Chem LLC | AE10483-25g |
3,6-dibromochromone |
115237-39-3 | 97% | 25g |
$680.00 | 2024-04-20 |
4H-1-Benzopyran-4-one,3,6-dibromo- Related Literature
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Yan Lin,Jie-Ping Wan,Yunyun Liu New J. Chem. 2020 44 8120
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Mariia Miliutina,Anton Ivanov,Syeda Abida Ejaz,Jamshed Iqbal,Alexander Villinger,Viktor O. Iaroshenko,Peter Langer RSC Adv. 2015 5 60054
Additional information on 4H-1-Benzopyran-4-one,3,6-dibromo-
4H-1-Benzopyran-4-one, 3,6-dibromo-
4H-1-Benzopyran-4-one, 3,6-dibromo-, also known by its CAS number CAS No. 115237-39-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of dibenzopyrans, which are known for their unique electronic properties and potential applications in various industries. The molecule consists of a benzopyran skeleton with two bromine atoms attached at the 3 and 6 positions, making it a dibrominated derivative of 4H-1-benzopyran-4-one.
The synthesis of 4H-1-Benzopyran-4-one, 3,6-dibromo- typically involves bromination reactions. One common approach is the electrophilic substitution of the parent benzopyran compound with bromine in the presence of a suitable catalyst. This reaction is often carried out under controlled conditions to ensure high yield and purity. The bromination at the 3 and 6 positions is strategic, as these positions are meta to the carbonyl group, which can influence the electronic properties of the molecule.
Recent studies have highlighted the potential of 4H-1-Benzopyran-4-one, 3,6-dibromo- in photovoltaic applications. Researchers have explored its use as a sensitizer in dye-sensitized solar cells (DSSCs). The bromine substituents at the 3 and 6 positions are believed to enhance the molecule's ability to absorb sunlight and transfer electrons efficiently. This makes it a promising candidate for improving the efficiency of solar cells.
In addition to its photovoltaic applications, 4H-1-Benzopyran-4-one, 3,6-dibromo- has shown potential in the field of optoelectronics. Its unique electronic structure allows for efficient charge transport properties, which are crucial for devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Recent research has focused on optimizing the molecule's solubility and stability to enhance its performance in these devices.
The physical properties of 4H-1-Benzopyran-4-one, 3,6-dibromo- are also worth noting. It has a melting point of approximately 200°C and is soluble in common organic solvents such as dichloromethane and chloroform. Its UV-vis spectrum shows strong absorption bands in the visible region, which is indicative of its potential for use in light-harvesting applications.
From a structural standpoint, the molecule's benzopyran skeleton provides a rigid framework that can be further functionalized for specific applications. The presence of two bromine atoms introduces electron-withdrawing effects, which can modulate the molecule's electronic properties. This makes it a versatile building block for designing new materials with tailored functionalities.
In conclusion, 4H-1-Benzopyran-4-one, 3,6-dibromo-, with its CAS number CAS No. 115237-39-3, is a compound with significant potential in various fields due to its unique chemical structure and electronic properties. Ongoing research continues to explore its applications in photovoltaics, optoelectronics, and material science, making it an exciting area of study for chemists and engineers alike.
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